![molecular formula C18H28N2Si2 B12566833 2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]- CAS No. 199282-52-5](/img/structure/B12566833.png)
2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)methyl]- is a derivative of bipyridine, a compound known for its ability to form stable complexes with various metal ions. This particular derivative is characterized by the presence of trimethylsilyl groups attached to the bipyridine core, which enhances its solubility and stability. It is widely used in coordination chemistry, catalysis, and materials science due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)methyl]- typically involves the reaction of 4,4’-dimethyl-2,2’-bipyridine with chlorotrimethylsilane in the presence of a strong base such as lithium diisopropylamide (LDA). The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere to prevent moisture from interfering with the reaction .
Preparation of LDA Solution: Diisopropylamine is dissolved in THF and cooled to -78°C. A solution of butyllithium is then added dropwise to form LDA.
Addition of 4,4’-Dimethyl-2,2’-bipyridine: The bipyridine derivative is dissolved in THF and added to the LDA solution at -78°C. The mixture is stirred for an hour.
Addition of Chlorotrimethylsilane: Chlorotrimethylsilane is added rapidly to the reaction mixture, which is then quenched with ethanol after a brief period to prevent over-silylation.
Workup: The reaction mixture is poured into a separatory funnel containing aqueous sodium bicarbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced with other functional groups under appropriate conditions.
Coordination Reactions: It forms stable complexes with metal ions, which are useful in catalysis and materials science.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reactions are typically carried out in polar aprotic solvents like THF or dichloromethane.
Coordination Reactions: Metal salts such as palladium chloride or platinum chloride are used to form coordination complexes.
Major Products
Substitution Products: Depending on the reagents used, various substituted bipyridine derivatives can be obtained.
Coordination Complexes: Metal-bipyridine complexes with applications in catalysis and materials science.
Aplicaciones Científicas De Investigación
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metalloenzymes and metalloproteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic agents.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)methyl]- primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine core act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Known for its electron-withdrawing trifluoromethyl groups, which enhance its reactivity in certain catalytic processes.
4,4’-Di-tert-butyl-2,2’-bipyridine: Features bulky tert-butyl groups that provide steric hindrance, affecting its coordination behavior.
Uniqueness
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)methyl]- is unique due to its trimethylsilyl groups, which enhance its solubility and stability compared to other bipyridine derivatives. This makes it particularly useful in applications requiring high solubility and stability, such as in the development of advanced materials and catalytic systems .
Propiedades
Número CAS |
199282-52-5 |
|---|---|
Fórmula molecular |
C18H28N2Si2 |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
trimethyl-[[2-[4-(trimethylsilylmethyl)pyridin-2-yl]pyridin-4-yl]methyl]silane |
InChI |
InChI=1S/C18H28N2Si2/c1-21(2,3)13-15-7-9-19-17(11-15)18-12-16(8-10-20-18)14-22(4,5)6/h7-12H,13-14H2,1-6H3 |
Clave InChI |
WMERMRCMCKWWLE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC1=CC(=NC=C1)C2=NC=CC(=C2)C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


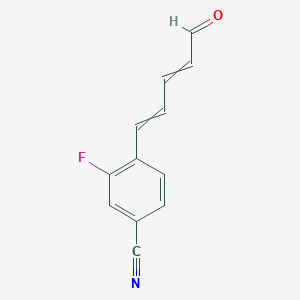
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
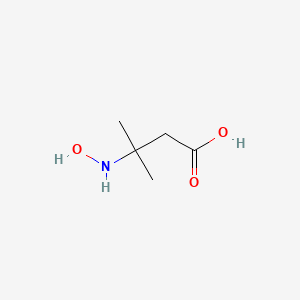

![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)
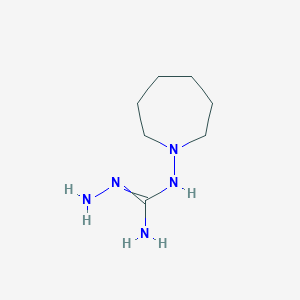
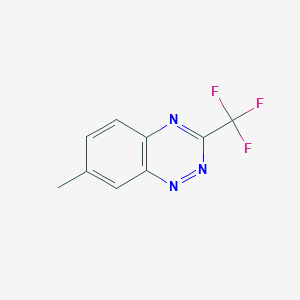
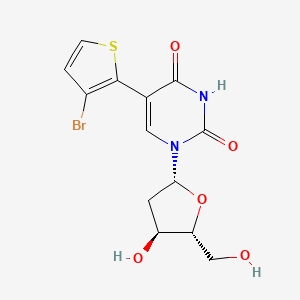
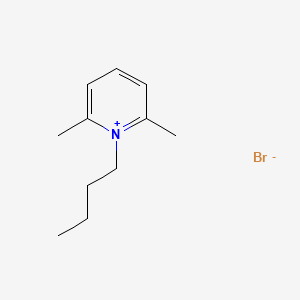
![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
